2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzamide, typically involves condensation reactions. These compounds can be synthesized by stirring the appropriate anthranilamide derivatives with acrylic acid chlorides in pyridine, which is a common method for acrylamide formation (Raffa et al., 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives like 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzamide is often characterized using various spectroscopic methods. The structure and vibrational modes can be examined using UV-Vis, FT-IR, and NMR measurements, alongside quantum chemical calculations based on DFT methods to provide insights into the molecular electronic properties (Barım & Akman, 2019).
Chemical Reactions and Properties
Benzamide compounds participate in various chemical reactions, including polymerization and cross-linking reactions. For instance, acrylamides containing amino acid moieties can be polymerized via reversible addition-fragmentation chain transfer (RAFT) processes, leading to polymers with controlled molecular weight and polydispersity (Mori et al., 2005).
properties
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c18-17(21)12-3-1-2-4-13(12)19-16(20)8-6-11-5-7-14-15(9-11)23-10-22-14/h1-9H,10H2,(H2,18,21)(H,19,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBFXHVNIQBHD-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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